molecular formula C9H6BrF3N2 B8594000 3H-Diazirine, 3-[3-(bromomethyl)phenyl]-3-(trifluoromethyl)-

3H-Diazirine, 3-[3-(bromomethyl)phenyl]-3-(trifluoromethyl)-

Cat. No. B8594000
M. Wt: 279.06 g/mol
InChI Key: CRJFPFARGFDZOA-UHFFFAOYSA-N
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Description

3H-Diazirine, 3-[3-(bromomethyl)phenyl]-3-(trifluoromethyl)- is a useful research compound. Its molecular formula is C9H6BrF3N2 and its molecular weight is 279.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3H-Diazirine, 3-[3-(bromomethyl)phenyl]-3-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3H-Diazirine, 3-[3-(bromomethyl)phenyl]-3-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H6BrF3N2

Molecular Weight

279.06 g/mol

IUPAC Name

3-[3-(bromomethyl)phenyl]-3-(trifluoromethyl)diazirine

InChI

InChI=1S/C9H6BrF3N2/c10-5-6-2-1-3-7(4-6)8(14-15-8)9(11,12)13/h1-4H,5H2

InChI Key

CRJFPFARGFDZOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2(N=N2)C(F)(F)F)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of intermediate 63, 3-m-tolyl-3-trifluoromethyl-3H-diazirine, (200 mg, 1 mmol) in CCl4 (4 mL) was added N-bromosuccinimide (200 mg, 1.1 mmol, re-crystallized from water), and the stirred mixture heated at 85° C. To this was added AIBN (50 mg) and the mixture heated at reflux for an additional 2.5 hrs. After cooling, the mixture was purified by column chromatography (SiO2, pentane) to provide 150 mg (Yield 54%) of the title compound as a clear oil. 1H NMR (300 MHz, CDCl3) δ ppm: 4.42 (2H, s) 7.10–7.17 (2H, m) 7.31–7.45 (2H, m).
[Compound]
Name
intermediate 63
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
reactant
Reaction Step Two
Yield
54%

Synthesis routes and methods II

Procedure details

To a solution of 3-m-tolyl-3-trifluoromethyl-3H-diazirine (200 mg, 1 mmol) in CCl4 (4 mL) was added N-bromosuccinimide (200 mg, 1.1 mmol, re-crystallized from water), and the stirred mixture heated at 85° C. To this was added AIBN (50 mg) and the mixture heated at reflux for an additional 2.5 hrs. After cooling, the mixture was purified by column chromatography (SiO2, pentane) to provide 150 mg (Yield 54%) of the title compound as a clear oil. 1H NMR (300 MHz, CDCl3) δ ppm: 4.42 (2H, s) 7.10-7.17 (2H, m) 7.31-7.45 (2H, m).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
reactant
Reaction Step Two
Yield
54%

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